6-Chloro-2,3-dimethoxypyridine
Overview
Description
6-Chloro-2,3-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol . It is characterized by the presence of a chlorine atom and two methoxy groups attached to a pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dimethoxypyridine typically involves the chlorination of 2,3-dimethoxypyridine. One common method includes the reaction of 2,3-dimethoxypyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The product is then purified through crystallization or distillation techniques to meet the required specifications for research and development applications .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2,3-Dimethoxypyridine.
Scientific Research Applications
6-Chloro-2,3-dimethoxypyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: In the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and altering the enzyme’s function. Additionally, it can act as a ligand, forming coordination complexes with metal ions, which can modulate biological pathways .
Comparison with Similar Compounds
- 2-Chloro-3,4-dimethoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
- 3,4-Dimethoxyaniline
Comparison: 6-Chloro-2,3-dimethoxypyridine is unique due to the specific positioning of the chlorine atom and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-Chloro-3,4-dimethoxypyridine, the position of the chlorine atom affects the compound’s reactivity and interaction with nucleophiles. Similarly, 6-Iodo-2,3-dimethoxypyridine, with an iodine atom instead of chlorine, exhibits different reactivity due to the larger atomic size and lower electronegativity of iodine .
Properties
IUPAC Name |
6-chloro-2,3-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBNMZVQKQHUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670146 | |
Record name | 6-Chloro-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-30-0 | |
Record name | 6-Chloro-2,3-dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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